N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a phenyl ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Knoevenagel condensation reaction, where isovaleraldehyde reacts with diethyl malonate in the presence of a catalyst to form an intermediate product . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in the purification and analysis of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-3-methylbutyl)-4-phenylbutanamide
- N-(1-cyano-3-methylbutyl)butanamide
- N-(1-cyano-3-methylbutyl)-3-methylbutanamide
Uniqueness
N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)8-13(10-17)18-16(20)14-9-15(21-19-14)12-6-4-3-5-7-12/h3-7,11,13,15H,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIARXKDYEUCFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=NOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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